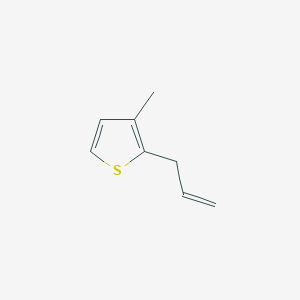

3-(3-Methyl-2-thienyl)-1-propene

Description

Significance of Heterocyclic Compounds, with Emphasis on Thiophene (B33073) Derivatives, in Contemporary Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the chemical sciences. Their unique electronic and steric properties have made them indispensable components in a vast array of applications. Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are of paramount importance. beilstein-journals.orgresearchgate.net The isosteric relationship between the thiophene ring and the benzene (B151609) ring allows for its integration into systems traditionally based on phenyl groups, often imparting enhanced biological activity or novel material properties. researchgate.net

Thiophene derivatives are integral to medicinal chemistry, forming the core scaffold of numerous pharmaceuticals with a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. beilstein-journals.orgresearchgate.net In the realm of materials science, the electron-rich nature of the thiophene ring makes it an excellent building block for organic semiconductors, finding applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netacs.org The ability to tune the electronic properties of thiophene-based materials through substitution allows for the rational design of materials with tailored functionalities.

Overview of Unsaturated Organic Compounds and their Strategic Importance in Synthetic and Materials Science

Unsaturated organic compounds, characterized by the presence of carbon-carbon double or triple bonds, are cornerstones of synthetic and materials chemistry. The reactivity of the π-bonds in alkenes and alkynes makes them versatile handles for a wide range of chemical transformations, including addition reactions, polymerizations, and cross-coupling reactions. This reactivity is fundamental to the construction of complex molecular architectures from simpler starting materials.

In materials science, the ability of unsaturated compounds to undergo polymerization is the foundation of the plastics and polymers industry. The introduction of unsaturation into a molecule can also significantly influence its electronic properties. Conjugated systems, where double and single bonds alternate, allow for the delocalization of π-electrons, leading to materials with interesting optical and electronic properties. This is the principle behind conducting polymers and organic dyes, which are crucial components in a variety of technologies, from solar cells to sensors. The strategic placement of unsaturated bonds within a molecular framework is a key design element in the creation of functional organic materials.

Positioning of 3-(3-Methyl-2-thienyl)-1-propene within the Landscape of Advanced Thiophene-Alkenyl Architectures

This compound, also known as 2-allyl-3-methylthiophene, is a molecule that synergistically combines the key features of both thiophene derivatives and unsaturated compounds. It possesses the aromatic, electron-rich thiophene core, substituted with both a methyl group and an allyl group. The methyl group can influence the electronic properties and solubility of the molecule, while the terminal double bond of the allyl group provides a reactive site for further chemical modification, such as polymerization or other addition reactions.

This dual functionality positions this compound as a valuable building block, or monomer, for the synthesis of advanced materials. The presence of the thiophene ring suggests potential applications in organic electronics, where it could be incorporated into polymers for use in devices like OLEDs and OFETs. The allyl group offers a versatile point of attachment for creating larger, more complex structures, including polymers with tailored properties. Research into the synthesis and reactivity of such thiophene-alkenyl architectures is crucial for the development of next-generation organic materials with enhanced performance characteristics.

While specific research findings on this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of studied compounds. The data for closely related compounds can provide valuable insights into its expected properties and reactivity.

Physicochemical Properties of Related Thiophene Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Methylthiophene (B123197) | 616-44-4 | C₅H₆S | 98.17 | 114 | 1.016 |

| 2-Methylthiophene | 554-14-3 | C₅H₆S | 98.17 | 113 | 1.014 |

| Thiophene | 110-02-1 | C₄H₄S | 84.14 | 84 | 1.051 |

Spectroscopic Data for Related Thiophene Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |

| 3-Methylthiophene | 7.18 (dd, 1H), 6.90 (m, 1H), 6.88 (d, 1H), 2.25 (s, 3H) | 139.0, 129.9, 125.4, 120.9, 15.6 | 3120, 3070 (C-H stretch, aromatic), 2920, 2860 (C-H stretch, alkyl), 1540, 1450 (C=C stretch, aromatic) |

| 2-Methylthiophene | 7.08 (dd, 1H), 6.83 (dd, 1H), 6.64 (dd, 1H), 2.49 (s, 3H) | 139.8, 126.8, 125.4, 123.1, 15.3 | 3100, 3075 (C-H stretch, aromatic), 2925, 2860 (C-H stretch, alkyl), 1530, 1440 (C=C stretch, aromatic) |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-prop-2-enylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-3-4-8-7(2)5-6-9-8/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXDEAMBJAQCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543640 | |

| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99727-96-5 | |

| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 3 Methyl 2 Thienyl 1 Propene and Its Thiophene Alkenyl Analogues

Strategic Approaches to Constructing the Thienyl-Propene Skeleton

The core challenge in synthesizing 3-(3-methyl-2-thienyl)-1-propene lies in the controlled formation of the carbon-carbon bonds that connect the 3-methylthiophene (B123197) unit to the propene chain. This requires careful consideration of both regioselectivity and stereoselectivity.

Regioselective Functionalization of 3-Methylthiophene Precursors

The starting point for the synthesis of the target molecule is often a 3-methylthiophene precursor. Directing subsequent chemical modifications to the correct position on the thiophene (B33073) ring is paramount. Functionalization at the C2 position of benzothiophenes, for instance, is generally well-established due to the higher acidity of the C-H bond at this position. nih.gov However, achieving functionalization at other positions, such as C3, can be more challenging and may require specific strategies to control the regioselectivity. nih.govscilit.com

One effective strategy involves the use of a chemo- and regioselective Br/Li exchange reaction. mdpi.com This approach can generate multi-functionalized thiophenes that can be used for further derivatization. mdpi.com For example, starting from thiophene, a five-step protocol involving a Br/Li exchange has been used to synthesize 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde in good yield. mdpi.com Another approach utilizes synthetically unexplored benzothiophene (B83047) S-oxides as precursors for C3-functionalized benzothiophenes, which can be achieved with complete regioselectivity under metal-free and mild conditions through an interrupted Pummerer reaction. nih.govscilit.comresearchgate.net

Stereoselective Alkene Formation for Propenyl Moieties

Once the thiophene ring is appropriately functionalized, the next critical step is the formation of the propenyl group with the desired stereochemistry. Various methods exist for the stereoselective synthesis of alkenes. For example, the Wittig olefination is a classic and versatile method. nih.gov More advanced methodologies, such as those involving catalytic asymmetric hydrophosphination followed by Wittig olefination, offer pathways to functionalized chiral Z-alkenes from simple terminal alkenes. nih.gov

The reduction of alkynes is another powerful tool for stereoselective alkene synthesis. Treating an alkyne with hydrogen gas and a metal catalyst like nickel, platinum, or palladium typically leads to complete reduction to an alkane. youtube.com However, using a special catalyst known as Lindlar's catalyst allows the reduction to be stopped at the alkene stage, exclusively forming the Z or cis isomer. youtube.com Conversely, using sodium in ammonia (B1221849) reduces an alkyne to an alkene with trans stereochemistry. youtube.com These methods provide chemists with the ability to choose the desired stereochemistry of the resulting alkene, a crucial aspect in the synthesis of complex molecules. youtube.com

Metal-Catalyzed Coupling Reactions in Thienyl-Propene Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon bonds necessary to construct the thienyl-propene skeleton. These reactions offer high efficiency and selectivity.

Grignard-Based Cross-Coupling Methodologies for Thiophene Alkylation

Grignard reagents are fundamental in the alkylation of thiophenes. The reaction of thiophene derivatives with a Grignard reagent like ethylmagnesium chloride, in the presence of a catalytic amount of an amine such as dicyclohexylamine, can induce metalation at the α-position. Subsequent addition of an aryl halide in the presence of a nickel or palladium catalyst leads to the C-H arylated product in good to excellent yields. This method has been successfully applied to the synthesis of differently substituted 2,5-diarylthiophenes.

The Grignard metathesis (GRIM) method is a notable advancement for synthesizing regioregular, head-to-tail coupled poly(3-alkylthiophenes). acs.org This method involves the treatment of 2,5-dibromo-3-alkylthiophenes with various alkyl and vinyl Grignard reagents, leading to two regiochemical isomers. acs.org Subsequent polymerization using a nickel catalyst like Ni(dppp)Cl2 affords fully regioregular polymers in good yields. acs.org This method is advantageous due to its simplicity and cost-effectiveness compared to earlier methods that required cryogenic temperatures. rsc.org

Iron catalysts have also emerged as a sustainable alternative for cross-coupling reactions between alkyl halides and aryl Grignard reagents, offering advantages in terms of cost, low toxicity, and abundance. nii.ac.jpmdpi.com

Palladium-Catalyzed Carbonylation and Related Transformations

Palladium-catalyzed carbonylation reactions are highly efficient for preparing carbonyl-containing compounds and have seen significant development since their discovery. rsc.orgnih.gov These reactions involve the coupling of an organic halide, carbon monoxide, and a nucleophile. nih.gov While the carbonylation of aryl halides is well-established, the carbonylation of alkyl halides can be more challenging due to the lower stability of the palladium intermediates. rsc.org

Recent advancements have led to the development of general systems for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure using specific ligands like Xantphos. nih.gov These methods allow for the direct synthesis of various carbonyl derivatives, including amides and esters. nih.gov Furthermore, palladium-catalyzed carbonylation reactions can be performed in more environmentally friendly aqueous micellar media, using a solid source of carbon monoxide, which avoids the need for handling CO gas. acs.org

Kumada Coupling and Analogous Nickel-Catalyzed Reactions

The Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by nickel or palladium, is a foundational method for creating carbon-carbon bonds. wikipedia.org This reaction is versatile, coupling various combinations of alkyl, aryl, or vinyl groups. wikipedia.org It has been instrumental in the industrial-scale production of various compounds, including polythiophenes used in organic electronic devices. wikipedia.org

Olefination Strategies for Propene Unit Incorporation

The introduction of the propene unit onto the thiophene ring is a critical step in the synthesis of this compound. Olefination reactions provide a powerful toolkit for this transformation, with the Wittig reaction and its variants being particularly prominent.

Wittig and Wittig-Horner Type Olefinations for Carbon-Carbon Double Bond Formation

The Wittig reaction is a widely used method for forming alkenes from carbonyl compounds and a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.org In the context of synthesizing thiophene-alkenyl analogues, this typically involves the reaction of a thiophene aldehyde or ketone with an appropriate phosphorus ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgorganic-chemistry.orgwikipedia.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

A significant modification of this reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions. organic-chemistry.orgthieme-connect.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, offering advantages in certain synthetic scenarios. thieme-connect.com The HWE reaction is known for its excellent (E)-selectivity when reacting with aldehydes and ketones. organic-chemistry.org The mechanism is similar to the Wittig reaction, proceeding through an intermediate that decomposes to the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org

| Olefination Reaction | Key Reactants | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | (Z) for non-stabilized ylides, (E) for stabilized ylides | Phosphine oxide |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Predominantly (E) | Water-soluble phosphate |

Other Olefination Variants and Their Mechanistic Implications

Beyond the classic Wittig and HWE reactions, other olefination methods exist, each with its own mechanistic nuances and applications. The Julia-Kocienski olefination, for instance, involves the reaction of a sulfone with an aldehyde or ketone and is known for its high (E)-selectivity. researchgate.netcas.czpreprints.org This reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. researchgate.netpreprints.org

The choice of olefination variant can be critical in complex syntheses. For example, in the synthesis of poly-conjugated systems, the HWE reaction is often employed for the coupling of larger building blocks. thieme-connect.com The stereoselectivity of these reactions is a key consideration in the design of synthetic routes for specific isomers of thiophene-alkenyl compounds.

Green Chemistry and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. nih.govresearchgate.net This includes the use of greener solvents, solvent-free conditions, and atom-economical reactions. rsc.orgnih.gov

On-Water Synthesis Approaches for Thiophene Derivatives

Reactions conducted in water as a solvent offer significant environmental benefits. unito.it "On-water" synthesis has emerged as a viable approach for the preparation of various heterocyclic compounds, including thiophene derivatives. acs.org This method can lead to improved reaction rates and selectivities compared to conventional organic solvents. For instance, the synthesis of certain thiophene derivatives has been successfully achieved in water, sometimes in combination with other solvents to create a biphasic medium, which can be enhanced by microwave irradiation. acs.org

Solvent-Free and Atom-Economical Synthetic Pathways

Solvent-free reaction conditions represent a significant step towards greener synthesis by reducing waste and potential environmental contamination. nih.govresearchgate.net Several methods for synthesizing thiophene derivatives have been developed that proceed without a solvent, often with the aid of microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

Atom economy is another core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. nih.gov Atom-economical routes to thiophenes have been developed, for example, through the intramolecular transannulation of gem-dialkylthio enynes, which yields functionalized thiophenes in good to high yields under mild conditions. nih.gov Metal-free synthetic approaches are also gaining prominence as they minimize metal toxicity and contribute to the advancement of green chemistry. nih.gov

Computational Chemistry and Theoretical Investigations of 3 3 Methyl 2 Thienyl 1 Propene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Theoretical studies are essential for providing a foundational understanding of a molecule's three-dimensional shape and the distribution of its electrons.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of a molecule's stable three-dimensional arrangement of atoms (its optimized geometry) and its thermodynamic properties. For 3-(3-Methyl-2-thienyl)-1-propene, such calculations would reveal key bond lengths, bond angles, and dihedral angles, offering insights into the planarity and conformational preferences of the molecule. However, no published studies were found that report the optimized geometrical parameters or energetic profile of this compound using DFT methods.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Understanding how a molecule interacts with light is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra, detailing the energies of electronic transitions from the ground state to various excited states. An analysis of this compound using TD-DFT would characterize its UV-Visible absorption profile, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. At present, no such theoretical spectra or electronic excitation data have been reported for this molecule in the scientific literature.

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The spatial distribution and energy levels of the HOMO and LUMO dictate how a molecule interacts with other chemical species. The HOMO is the region from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. A computational analysis would provide the energies of these orbitals and visualize their locations on the molecular framework of this compound. This information is currently unavailable.

Interpretation of HOMO-LUMO Gap in Relation to Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more prone to chemical reactions. The specific value of the HOMO-LUMO energy gap for this compound has not been computationally determined in any available study.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species). The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP analysis would highlight the reactive sites, such as the electron-rich sulfur atom and π-system of the thiophene (B33073) ring and propene tail, and the more positive regions around the hydrogen atoms. However, no such MEP surface analysis for this specific compound has been published.

Visualization and Interpretation of Charge Distribution and Reactive Sites

The distribution of electrons within a molecule is fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) can be used to calculate the electrostatic potential (ESP) and atomic charges, which in turn help in identifying reactive sites.

For thiophene derivatives, the sulfur atom and the π-system of the thiophene ring and the propene group are key areas of interest. The methyl group attached to the thiophene ring will influence the electron density distribution through inductive effects. It is anticipated that the regions of negative electrostatic potential, susceptible to electrophilic attack, would be located around the sulfur atom and the double bond of the propene chain. Conversely, regions of positive potential, indicating sites for nucleophilic attack, would be associated with the hydrogen atoms.

In a study on 3-aryl(hetaryl)substituted 2-methoxy- and 2-methylthiopropenals, it was found that the β-carbon of the propenal system possesses a more negative charge than the α-carbon, influencing its reactivity researchgate.net. While the substitution pattern is different, this suggests that the terminal carbon of the propene group in this compound would also exhibit significant charge localization, making it a likely site for chemical reactions.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are instrumental in predicting the NLO properties of molecules, guiding the synthesis of new materials with desired characteristics.

Calculation of Dipole Moment, Polarizability (α), and Hyperpolarizability (β, γ)

The NLO response of a molecule is related to its ability to be polarized by an external electric field. This is quantified by the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters can be calculated using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT).

For thiophene-chalcone derivatives, which share a similar conjugated system with this compound, computational studies have been performed to estimate these NLO parameters researchgate.net. Although specific values for the title compound are not available, we can present illustrative data from a related class of molecules to demonstrate the typical range of these properties.

Table 1: Illustrative Calculated NLO Properties for a Thiophene-Based Compound (Note: This data is for a related thiophene derivative and not for this compound)

| Parameter | Calculated Value |

| Dipole Moment (μ) | Data not available in search results |

| Mean Polarizability (<α>) | Data not available in search results |

| First Hyperpolarizability (β) | Data not available in search results |

| Second Hyperpolarizability (γ) | Data not available in search results |

Data for a specific thiophene derivative from a computational study would be inserted here if available.

In a study of non-fullerene DTS(FBTTh2)2-based derivatives, significant first hyperpolarizability values were reported, indicating their potential as NLO materials nih.gov. This suggests that the extended π-conjugation in this compound could also lead to a notable NLO response.

Correlation of Molecular Structure with NLO Response

In this compound, the thiophene ring acts as an electron-rich π-system. The methyl group is a weak electron-donating group, which can slightly enhance the electron density of the thiophene ring. The propenyl group extends the conjugation. The lack of strong donor-acceptor groups suggests that the NLO response of this molecule might be modest compared to highly polarized systems. However, the delocalization of π-electrons across the thiophene and propene moieties is expected to be the primary contributor to its polarizability and hyperpolarizability.

Advanced Bonding and Interaction Analyses

To gain a deeper understanding of the electronic structure and interactions within this compound, advanced computational techniques such as Natural Bond Orbital (NBO) analysis, Reduced Density Gradient (RDG) analysis, and Hirshfeld Surface (HS) analysis can be employed.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. It can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which is indicative of intramolecular charge transfer (ICT) and hyperconjugative interactions.

For this compound, NBO analysis would likely reveal significant π → π* interactions between the thiophene ring and the propene double bond, confirming the delocalization of the π-system. Furthermore, interactions involving the lone pairs of the sulfur atom and the σ-bonds of the methyl and propenyl groups would provide insight into the electronic stabilization of the molecule.

A DFT and NBO analysis of 3-aryl(hetaryl)substituted 2-methoxy- and 2-methylthiopropenals demonstrated how the electronic effects of substituents influence the polarization of the C=C double bond researchgate.net. A similar analysis on this compound would quantify the electronic contributions of the methyl and thienyl groups to the propene moiety.

Table 2: Illustrative NBO Interaction Energies for a Thiophene Derivative (Note: This data is for a related thiophene derivative and not for this compound)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C=C) | π(Thiophene ring) | Data not available |

| LP(S) | σ(C-C) | Data not available |

Specific donor-acceptor interactions and their stabilization energies (E(2)) from an NBO analysis of a relevant thiophene derivative would be presented here.

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) Analyses for Intermolecular Interactions

While NBO analysis focuses on intramolecular interactions, RDG and Hirshfeld surface analyses are powerful tools for visualizing and quantifying intermolecular interactions in the solid state. These methods are based on the electron density and are used to identify and characterize non-covalent interactions such as hydrogen bonds and van der Waals forces.

A Hirshfeld surface analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene revealed that H···H, C···H/H···C, and S···H/H···S interactions are the most significant contributors to the crystal packing nih.gov. For this compound, a similar analysis would likely highlight the importance of H···H and C···H interactions, as well as potential weak C-H···π interactions involving the thiophene ring.

The RDG analysis complements the Hirshfeld surface by plotting the reduced density gradient against the electron density, which allows for the visualization of interaction regions in real space. This would provide a graphical representation of the strength and nature of the intermolecular contacts in a hypothetical crystal structure of this compound.

Reactivity and Reaction Mechanisms of 3 3 Methyl 2 Thienyl 1 Propene and Its Derivatives

Photochemical Transformations and Rearrangement Mechanisms

Photochemical reactions of thienyl-substituted propenes can lead to a variety of products through complex rearrangement mechanisms. These transformations are often initiated by the absorption of light, leading to excited states that can undergo reactions not accessible under thermal conditions.

While direct studies on the photochemical behavior of 3-(3-methyl-2-thienyl)-1-propene are not extensively documented in the provided search results, related studies on similar structures, such as ferrocenyl-substituted cyclopropenes, offer insights into potential reaction pathways. researchgate.net Direct irradiation of these compounds can lead to the formation of vinylcarbene intermediates. researchgate.net These highly reactive species can then undergo various transformations, including electrocyclic ring closures. For instance, the irradiation of a methyl-substituted ferrocenylcyclopropene resulted in products that could be rationalized through such intermediates. researchgate.net In a broader context, the formation of cyclopentadiene (B3395910) derivatives from the photolysis of substituted cyclopropenes has been proposed to proceed through either a diradical or a carbene mechanism. researchgate.net

Sigmatropic shifts and diradical cleavage are other plausible mechanisms in the photochemical transformations of allylic systems. In the photolysis of certain cyclopropenes, the formation of products was discussed in the context of a diradical mechanism rather than a carbene mechanism. researchgate.net This suggests that homolytic bond cleavage can play a significant role. Direct irradiation of a mixture containing a ferrocenylcyclopropene derivative led to the formation of a cyclohexene (B86901) derivative, with a proposed reaction pathway involving intermediate radicals. researchgate.net

Cycloaddition Reactions Involving the Propene Moiety

The propene moiety of this compound can participate in cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds. libretexts.org

One of the most well-known types is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org

Another important class is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (such as an alkene) to form a five-membered ring. wikipedia.orgnih.gov This reaction is a versatile method for synthesizing a wide variety of heterocyclic compounds. wikipedia.org The mechanism of these reactions has been extensively studied, with both concerted and stepwise radical mechanisms being proposed. nih.gov

While specific examples of cycloaddition reactions involving this compound were not found in the search results, its propene group can, in principle, act as a dipolarophile or a dienophile. For example, a [3+2] cycloaddition has been studied with 3,3,3-trichloro-1-nitroprop-1-ene and nitrile N-oxides. mdpi.com Formal [3+3] cycloaddition reactions have also been reported for the synthesis of 2-pyrones. nih.gov The electronic nature of the thiophene (B33073) ring and the methyl group would influence the reactivity of the double bond in such reactions.

Thiophene Ring Reactivity and Substituent Effects

The reactivity of the thiophene ring in this compound is heavily influenced by the presence of the activating methyl and allyl substituent groups.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene. byjus.commasterorganicchemistry.com The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org

Thiophene is significantly more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 (or α) position. researchgate.net When the C2 position is occupied, substitution generally occurs at the C5 position. The presence of electron-donating groups, such as the alkyl groups in this compound, further activates the ring towards electrophilic attack. libretexts.org

For this compound, the C2 and C3 positions are already substituted. The allyl group at C2 and the methyl group at C3 are both ortho-, para-directing (or in thiophene nomenclature, directing to adjacent and opposite positions). The combined electronic effect of these two activating groups strongly directs incoming electrophiles to the unsubstituted C5 position. The C4 position is sterically hindered and electronically less favored. Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 5-substituted product. libretexts.org

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ | 2-Allyl-5-bromo-3-methylthiophene |

| Nitration | HNO₃, H₂SO₄ | 2-Allyl-3-methyl-5-nitrothiophene |

| Sulfonation | Fuming H₂SO₄ | 2-Allyl-3-methylthiophene-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Allyl-4-methyl-2-thienyl)ethan-1-one (for R=CH₃) |

Metallation reactions, particularly lithiation and the formation of Grignard reagents, are crucial for creating carbon-carbon bonds and introducing other functional groups onto the thiophene ring.

Directed lithiation provides a powerful method for regioselective functionalization. Research on 3-methylthiophene (B123197) has shown that using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) results in highly selective deprotonation at the C5 position. nih.gov Subsequent reaction with various electrophiles affords high yields of the corresponding 2,4-disubstituted (numbering from the sulfur) thiophenes. nih.gov Applying this precedent to this compound, it is highly probable that lithiation will occur selectively at the C5 position, creating a nucleophilic intermediate that can react with a wide range of electrophiles.

Grignard reagents (R-MgX) are typically prepared by reacting an organohalide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgsigmaaldrich.com To prepare a Grignard reagent on the thiophene ring of this compound, the compound would first need to be halogenated. Based on the principles of electrophilic aromatic substitution discussed previously, bromination would occur at the C5 position to yield 2-allyl-5-bromo-3-methylthiophene. This halide could then be treated with magnesium turnings in dry ether to form the corresponding Grignard reagent, 5-allyl-4-methyl-2-thienylmagnesium bromide. wikipedia.orggoogle.com This reagent serves as a potent nucleophile for reactions with carbonyl compounds, epoxides, and in metal-catalyzed cross-coupling reactions. wikipedia.org

Oxidation Reactions and Pathways

The oxidation of this compound can proceed via two main pathways: reaction at the thiophene sulfur atom or reaction at the propene side chain.

Oxidation of the thiophene ring at the sulfur atom can be achieved using oxidizing agents like hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII). acs.org This process occurs in a stepwise manner, first yielding the corresponding thiophene S-oxide (a sulfoxide) and, upon further oxidation, the thiophene S,S-dioxide (a sulfone). acs.org The presence of electron-donating substituents, such as the methyl and allyl groups on the ring, increases the rate of the initial oxidation to the sulfoxide (B87167). acs.org Conversely, the electron-withdrawing nature of the resulting sulfoxide and sulfone groups slows down the subsequent oxidation step. acs.org The oxidation of the sulfur atom transforms the electron-donating thienyl group into a strongly electron-accepting sulfonyl group, which significantly alters the electronic properties of the molecule. mdpi.com

The propene group offers alternative sites for oxidation. One potential pathway is the allylic oxidation of the C-H bond, which converts an allylic methylene (B1212753) group into a carbonyl group to form an α,β-unsaturated ketone. orgsyn.org This transformation can be accomplished using reagents like tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts. orgsyn.org Another possibility is the electrochemical allylic C-H oxidation, mediated by catalysts like N-Hydroxytetrachlorophthalimide (TCNHPI). sigmaaldrich.com Additionally, the double bond of the propene group can undergo oxidation reactions common to alkenes, such as epoxidation (using peroxy acids like m-CPBA) to form an epoxide, dihydroxylation (using OsO₄ or cold, dilute KMnO₄) to form a diol, or oxidative cleavage (using ozone followed by a workup) to break the double bond and form carbonyl compounds.

Derivatization through the Propene Functional Group

The propene side chain provides a versatile handle for a variety of addition reactions, allowing for extensive derivatization of the parent molecule. msu.edu These reactions typically involve the breaking of the carbon-carbon π-bond and the formation of two new σ-bonds. masterorganicchemistry.com The regioselectivity (where new substituents add) and stereoselectivity (the spatial orientation of the new substituents) of these additions are key considerations. masterorganicchemistry.com

Table 2: Common Addition Reactions for the Propene Group

| Reaction Type | Reagents | Regioselectivity | Stereoselectivity | Product Type |

| Hydrogenation | H₂, Pd/C | Not applicable | Syn | Alkane |

| Hydrohalogenation | H-X (X=Cl, Br, I) | Markovnikov | Syn and Anti | Alkyl Halide |

| Halogenation | X₂ (X=Cl, Br) | Not applicable | Anti | Dihaloalkane |

| Hydration (Acid-Catalyzed) | H₃O⁺ | Markovnikov | Syn and Anti | Alcohol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov | Anti | Alcohol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn | Alcohol |

For this compound, the addition of strong Brønsted acids like HBr would follow Markovnikov's rule, where the proton adds to the terminal carbon (C3 of the propene chain) and the bromide adds to the more substituted internal carbon (C2 of the propene chain), which is also benzylic-like due to its proximity to the aromatic ring. msu.edu This regioselectivity arises from the formation of the more stable secondary carbocation intermediate adjacent to the thiophene ring.

In contrast, hydroboration-oxidation provides the anti-Markovnikov product. youtube.com The boron atom adds to the less sterically hindered terminal carbon, and subsequent oxidation replaces it with a hydroxyl group, yielding the primary alcohol. youtube.com

Halogenation with Br₂ or Cl₂ proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. msu.edu Other derivatizations can include reactions at the allylic position, such as radical substitution, or metal-catalyzed reactions like allylic alkylations. nih.gov The electronic and steric properties of the bulky 3-methyl-2-thienyl substituent can influence the rates and, in some cases, the selectivity of these reactions.

Applications of 3 3 Methyl 2 Thienyl 1 Propene in Advanced Materials and Catalysis

Role as Monomeric Precursors in Polymer Science

The presence of the thiophene (B33073) ring makes 3-(3-Methyl-2-thienyl)-1-propene a key monomeric precursor for the synthesis of conducting polymers, particularly polythiophenes. These materials are of significant interest due to their unique electronic and optical properties.

Polythiophenes (PTs) are polymers derived from the thiophene monomer and are known for becoming electrically conductive upon oxidation (doping). wikipedia.org The electrical conductivity arises from the delocalization of electrons along the conjugated polymer backbone. This compound can be polymerized to form a substituted polythiophene, poly(3-methyl-2-allylthiophene).

Common methods for synthesizing polythiophenes from monomeric precursors include:

Electrochemical Polymerization: This method involves the anodic oxidation of the thiophene monomer. wikipedia.org In a typical setup, a current is applied through a solution containing the monomer and an electrolyte, causing the monomer to polymerize on the surface of the electrode. wikipedia.orgresearchgate.net The degree of polymerization and the quality of the resulting polymer film depend on factors such as current density, solvent, and the electrolyte used. wikipedia.orgresearchgate.net The general stoichiometry for the electropolymerization of a thiophene derivative is: n C₄H₄S → (C₄H₂S)ₙ + 2n H⁺ + 2n e⁻ wikipedia.org

Chemical Oxidative Coupling: This is a widely used and commercially viable method for producing polythiophenes. wikipedia.org It typically involves using a chemical oxidizing agent, such as ferric chloride (FeCl₃), in a suitable solvent like chloroform. wikipedia.orgmdpi.com The reaction mechanism is generally accepted to proceed through a radical cation intermediate. wikipedia.org Slow addition of the catalyst has been shown to improve the regioregularity of the resulting polymer, leading to enhanced material properties. wikipedia.org

The addition of a catalyst during electropolymerization can significantly enhance the properties of the resulting polymer. For instance, in a study on the electropolymerization of 3-methylthiophene (B123197) (3-MT), the addition of a catalytic amount of 1-(2-pyrrolyl)-2-(2-thienyl) ethylene (B1197577) (PTE) was found to increase the electroactivity, redoxability, and polymerization rate of poly(3-MT). researchgate.net

The propene group in this compound allows it to undergo radical polymerization. This chain reaction process is typically initiated by the thermal decomposition of a radical initiator. libretexts.org The kinetics of radical polymerization can be described by three main steps: initiation, propagation, and termination. scribd.comresearchgate.net

Initiation: A radical initiator (I) decomposes to form primary radicals (R•), which then react with a monomer molecule (M) to start a polymer chain (M₁•). libretexts.org

Propagation: The initiated monomer radical (M₁•) adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight. libretexts.org

Termination: The growth of a polymer chain is stopped, typically by the combination of two growing radical chains. libretexts.orgscribd.com

Kinetic studies on the free-radical polymerization of various monomers, such as seven-membered cyclic ketene (B1206846) acetals, show that the polymerization kinetics are strongly influenced by the nature of the propagating radical. rsc.org

| Kinetic Step | Description | Rate Dependence |

| Initiation | Formation of active radical species from an initiator and reaction with the first monomer. libretexts.org | Rateᵢ = kᵢ[Initiator][Monomer] |

| Propagation | Successive addition of monomer units to the growing polymer chain radical. libretexts.org | Rateₚ = kₚ[Growing Chain][Monomer] |

| Termination | Cessation of chain growth, often by the combination of two radical chains. libretexts.org | Rateₜ = kₜ[Growing Chain]² |

Table 1: Fundamental Steps and Rate Dependencies in Radical Polymerization.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with tailored properties. By incorporating this compound with other monomers, the resulting copolymer can exhibit properties that are intermediate between those of the corresponding homopolymers or even entirely new. For example, copolymerizing a substituted thiophene with monomers like methyl methacrylate (B99206) can produce materials that combine the conductivity of the polythiophene block with the processability or mechanical properties of the other polymer. researchgate.netresearchgate.net

The relative reactivities of different monomers towards the growing radical chain determine the composition and structure of the final copolymer. researchgate.net This technique allows for fine-tuning of electronic properties, solubility, and film morphology, which are crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While this compound itself is not a chiral molecule, the principles of its polymerization can be extended to the synthesis of chiral polythiophenes. This is achieved by using thiophene monomers that have a chiral substituent attached to them. mdpi.comnih.gov The synthesis of these chiral monomeric precursors is a critical first step. mdpi.comnih.gov

For example, chiral moieties can be appended to the side chain of a 3-substituted thiophene derivative. mdpi.com When these chiral monomers are polymerized, the resulting polythiophene can adopt a specific helical conformation, leading to materials with unique chiroptical properties. These chiral polymers are of interest for applications in chiral recognition, sensing, and as materials for circularly polarized light emission. mdpi.com

Building Block in Complex Chemical Synthesis

Beyond polymer science, the dual reactivity of the thiophene ring and the propene side chain makes this compound a useful intermediate in the synthesis of complex organic molecules.

Thiophene derivatives are important structural motifs in many pharmaceuticals and agrochemicals. The compound this compound can serve as a starting material for creating more complex molecules. For instance, related thienyl-propanone structures are key intermediates in the synthesis of important pharmaceutical compounds.

Synthesis of Fused Thiophene Systems and Heterocyclic Architectures

The development of complex heterocyclic architectures is a cornerstone of medicinal chemistry and materials science, with fused-ring systems often exhibiting unique biological and physical properties. nih.gov While direct cyclization of this compound is not extensively documented, its structure is amenable to several established synthetic strategies for creating fused thiophene systems. Cascade reactions, which form multiple bonds in a single operation, are particularly powerful for building molecular complexity. nih.gov

Methodologies such as acid-catalyzed carbocyclization cascades, which can involve the intramolecular coupling of an alkene, an electrophilically activated species (like an oxocarbenium or iminium ion), and an arene, represent a viable route. nih.gov In this context, the allyl group of this compound could serve as the nucleophilic alkene, while the thienyl group could act as the terminating arene, leading to novel fused heterocyclic structures. Such electrophile-induced cyclizations are powerful tools for forming densely substituted heterocycles with high stereocontrol. nih.gov

Furthermore, cyclocondensation reactions provide a versatile approach to partially fluorinated or otherwise substituted five-membered heteroaromatic compounds. clockss.org The general strategy often involves the reaction of a 1,3-dicarbonyl compound (or equivalent) with a suitable partner. The reactivity of the allyl group in this compound could be harnessed to first create a more complex intermediate that then undergoes a ring-closing reaction to form a fused system. The development of one-pot, three-component reactions for synthesizing meta-substituted anilines from heterocycle-substituted 1,3-diketones highlights the innovative strategies being employed to construct complex aromatic systems from heterocyclic precursors. beilstein-journals.org These advanced synthetic methods provide a framework for the potential use of this compound in generating novel and diverse heterocyclic architectures. nih.gov

Exploitation in Nonlinear Optical Materials (if confirmed by further research)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, optical computing, and telecommunications. researchgate.net Organic materials, particularly those with extended π-conjugated systems, are promising candidates for NLO applications due to their potential for large nonlinear responses and the ability to be chemically modified to tune their properties. nih.gov

The thiophene ring is a well-known component in the design of NLO chromophores. Its electron-rich nature and ability to facilitate π-electron delocalization make it an excellent building block for materials with significant third-order NLO properties. worldscientific.comrsc.org The molecular structure of this compound, which contains a conjugated thienyl system, suggests its potential as a precursor for NLO materials.

The third-order nonlinear optical properties of materials are often characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which can be measured using the Z-scan technique. ucf.eduarxiv.org Research on poly(thiophene azines) has demonstrated that these materials possess significant third-order (Kerr) susceptibility (χ⁽³⁾) and molecular second hyperpolarizability (γ). nih.gov Furthermore, studies using Z-scan on materials like Poly(4,4'-diazobenzene-2,5-thiophene) have quantified the nonlinear coefficients, attributing the large NLO response to the special π-electron structure. researchgate.net

Theoretical studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of new molecules. nih.govnih.gov These studies have shown that modifying donor-acceptor structures and extending π-conjugation can significantly enhance NLO responses. For example, designing molecules with thiophene as a π-spacer between donor and acceptor moieties has been shown to be an effective strategy for achieving remarkable NLO properties. nih.gov While experimental confirmation for this compound itself is pending, the extensive body of research on related thiophene derivatives strongly supports its potential for exploration in the field of nonlinear optics.

Table 2: Third-Order Nonlinear Optical Properties of Selected Thiophene-Containing Materials Measured by Z-scan

| Material | Wavelength (nm) | Nonlinear Refractive Index (n₂) (cm²/W or m²/w) | Nonlinear Absorption (β) (cm/W or m/w) | Reference |

|---|---|---|---|---|

| Poly(3,4-didodecylthiophene azine) (in solution) | 1550 | (4.0 ± 0.7) x 10⁻¹⁵ cm²/W | Not specified | nih.gov |

| Poly(3,4-didodecylthiophene azine) (thin film) | 1550 | (6.6 ± 1.0) x 10⁻¹³ cm²/W | Not specified | nih.gov |

| Poly(4,4'-diazobenzene-2,5-thiophene) | 1064 | 8.4 x 10⁻¹⁹ m²/w | 1.8 x 10⁻¹² m/w | researchgate.net |

| Tetra-n-propylammonium bis(dithiolato-dithiole-thione) nickel(III) | 1064 | (-2.7 ± 0.2) x 10⁻¹⁸ m²/w | (-4.3 ± 0.3) x 10⁻¹² m/W | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research directly focusing on 3-(3-Methyl-2-thienyl)-1-propene is limited; however, its identity as a chemical intermediate is well-established. clearsynth.com The primary contributions found in the scientific literature relate to its role as a precursor in the synthesis of more complex molecules and its implicit potential as a monomer for functional polymers.

The compound, also known by its synonym 2-Allyl-3-methylthiophene, is a derivative of 3-methylthiophene (B123197). clearsynth.comwikipedia.org 3-Methylthiophene itself is a known precursor for pharmaceuticals like the drug thenyldiamine (B1203926) and the pesticide morantel. wikipedia.org This lineage suggests that derivatives such as this compound could be valuable building blocks in medicinal chemistry. nih.gov

The key structural features of this compound are the thiophene (B33073) ring, a methyl group at the 3-position, and an allyl group (1-propene) at the 2-position. The thiophene ring is a cornerstone of conducting polymers and materials for organic electronics, prized for its electronic properties and stability. nih.govbeilstein-journals.org The allyl group provides a reactive site for polymerization or further functionalization through well-known "thiol-ene" click reactions. researchgate.net

While direct polymerization studies of this specific monomer are not extensively documented, research on similar thiophene-based monomers is abundant. Oxidative polymerization, often using iron(III) chloride (FeCl₃), is a common and scalable method to produce polythiophenes. nih.govresearchgate.net The properties of the resulting polymers, such as molecular weight and regioregularity, are highly dependent on reaction conditions. nih.gov The presence of the 3-methyl group on the thiophene ring is expected to influence the solubility and processing of the corresponding polymer, a critical factor for applications in devices.

Furthermore, related structures are used to create complex organic molecules. For instance, derivatives of 3-methylthiophene are employed in the synthesis of chalcones, which are investigated for their nonlinear optical properties. psu.edu This highlights the role of the 3-methyl-thienyl moiety as a significant component in materials science.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its promising structure, there are significant knowledge gaps concerning this compound. The lack of dedicated studies represents the largest gap, forcing reliance on data from analogous compounds.

Polymerization Characteristics: The polymerization behavior of this compound remains largely uncharacterized. Key unanswered questions include:

What are the optimal conditions (catalyst, solvent, temperature) for its polymerization via oxidative, electrochemical, or cross-coupling methods? nih.govacs.org

What are the resulting polymer's fundamental properties, such as molecular weight, polydispersity, regioregularity, and thermal stability? nih.gov

How does the 3-methyl substituent influence the electronic and morphological properties of the polymer compared to unsubstituted or other alkyl-substituted polythiophenes?

Post-Polymerization Functionalization: The allyl group is a prime site for modification. The potential to use this group in post-polymerization functionalization via thiol-ene reactions has not been explored for polymers derived from this monomer. researchgate.net This represents a missed opportunity for creating highly specialized materials with tailored properties, such as improved solubility or sensory capabilities.

Electronic and Optical Properties: There is a lack of experimental and theoretical data on the fundamental electronic and optical properties of both the monomer and its corresponding polymer. The HOMO/LUMO energy levels, bandgap, and absorption/emission spectra are critical parameters for assessing its potential in optoelectronic applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). unito.itnih.gov

Self-Assembly and Morphology: The self-assembly and thin-film morphology of poly(this compound) are unknown. The arrangement of polymer chains in the solid state is crucial for charge transport in electronic devices, and the interplay between the 3-methyl group and the allyl side chain could lead to unique packing structures. units.it

Prospective Methodologies and Theoretical Advancements for Future Investigations

To bridge the identified knowledge gaps, a combination of modern synthetic, characterization, and computational methodologies should be employed.

Advanced Polymer Synthesis and Characterization:

Controlled Polymerization: Techniques like Grignard Metathesis (GRIM) polymerization should be explored to synthesize regioregular polymers with controlled molecular weights, which is crucial for high-performance electronic devices. nih.gov

Electrochemical Polymerization: This method allows for the direct deposition of polymer films onto electrodes, enabling the study of their electrochromic and sensory properties. The use of additives like boron trifluoride diethyl etherate (BFEE) could lower the polymerization potential and improve film quality. acs.org

Detailed Structural Analysis: Comprehensive characterization using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and thermal analysis (TGA, DSC) is necessary to understand the polymer's structure, molecular weight, and stability. uss.clmdpi.com

Computational and Theoretical Modeling:

Density Functional Theory (DFT): DFT calculations can predict the monomer's reactivity, electronic structure (HOMO/LUMO levels), and optimal geometry. This theoretical insight can guide synthetic efforts and help interpret experimental results. mdpi.commdpi.com For the resulting polymer, DFT can model chain conformation and predict electronic band structure.

Time-Dependent DFT (TD-DFT): This method can be used to calculate the absorption and emission spectra, providing a theoretical basis for understanding the optical properties and potential for applications in OLEDs. unito.it

Molecular Dynamics (MD) Simulations: MD simulations can offer insights into the self-assembly of the polymer chains and the resulting thin-film morphology, which is critical for predicting charge transport properties.

Post-Polymerization Modification:

Thiol-Ene "Click" Chemistry: A systematic study of the thiol-ene reaction on the pendant allyl groups of the polymer should be undertaken. researchgate.net This would involve reacting the polymer with various thiols to attach a range of functional moieties (e.g., hydrophilic groups, fluorescent tags, or bioactive molecules) and characterizing the resulting materials.

Potential for Novel Applications in Emerging Fields

The unique combination of a polymerizable thiophene backbone and a functionalizable allyl side chain positions this compound as a promising candidate for several emerging fields.

Organic and Flexible Electronics:

Conducting Polymers: As a derivative of thiophene, its polymer is expected to be electrically conductive upon doping. The 3-methyl group may enhance solubility, making it suitable for solution-processable electronics like printed circuits and flexible displays. pasta.place

Organic Field-Effect Transistors (OFETs): The semiconductor properties of polythiophenes are well-known. Poly(this compound) could serve as the active layer in OFETs. The ability to functionalize the allyl group could be used to tune the threshold voltage or improve the interface with the dielectric layer.

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers are often used as hole-transport or emissive layers in OLEDs. nih.gov The specific emission color and efficiency would depend on the conjugation length and functional groups, which could be tuned via copolymerization or post-polymerization modification.

Advanced Sensors and Membranes:

Chemical Sensors: By functionalizing the allyl groups with specific receptor molecules, a polymer based on this monomer could be designed to selectively detect certain analytes. Changes in conductivity or optical properties upon binding would form the basis of the sensing mechanism.

Porous Polymer Networks: The monomer's structure is suitable for creating conjugated microporous polymers (CMPs). researchgate.net These materials, with high surface areas, could be used for gas storage (e.g., CO₂ or H₂) or as heterogeneous catalysts. researchgate.net

Biomedical Applications:

Drug Delivery: The allyl group could be used to attach drugs or targeting ligands to the polymer backbone, creating a polymeric drug delivery system.

Biocompatible Coatings: Functionalization with biocompatible moieties like polyethylene (B3416737) glycol (PEG) via the allyl handle could lead to materials for coating medical implants or for use in biosensors. beilstein-journals.org

Q & A

What synthetic methodologies are most effective for preparing 3-(3-Methyl-2-thienyl)-1-propene, and how can reaction conditions be optimized?

Basic Research Question

The compound can be synthesized via Claisen-Schmidt condensation, where 3-methylthiophene-2-carbaldehyde reacts with a ketone or aldehyde in the presence of a base (e.g., NaOH) and ethanol as a solvent. Optimization involves adjusting reaction time, temperature (typically room temperature to 80°C), and stoichiometric ratios to maximize yield. Catalysts like piperidine or acetic acid may enhance regioselectivity, particularly for controlling double-bond geometry (E/Z isomers) .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹, thiophene ring vibrations).

- NMR (¹H/¹³C) : Resolves substituent positions (e.g., thienyl protons at δ 6.5–7.5 ppm, propene protons as doublets).

- HPLC : Quantifies purity using USP methods with C18 columns and mobile phases like acetonitrile/water. Relative retention times (e.g., 0.93–1.32) and impurity limits (e.g., ≤0.1%) are critical for validation .

How can researchers address discrepancies in chromatographic data when analyzing impurities in this compound?

Advanced Research Question

Discrepancies in retention times or impurity profiles (e.g., bis-thienyl byproducts) require method revalidation:

- Column Selection : Use orthogonal columns (e.g., phenyl-hexyl vs. C18) to resolve co-eluting peaks.

- Mobile Phase Adjustments : Vary pH or gradient slopes to improve separation.

- Spiking Experiments : Introduce known impurities (e.g., 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol) to confirm retention behavior .

What strategies are recommended for studying the adsorption behavior of this compound on indoor surfaces?

Advanced Research Question

Combine microspectroscopic imaging (e.g., AFM-IR) with controlled environmental chambers to simulate indoor conditions (humidity, temperature). Measure adsorption kinetics on materials like glass or polymers. Computational modeling (DFT or MD simulations) can predict interaction energies with surface functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.